molecular formula C18H20ClN3O2 B5738472 1-(3-chlorobenzyl)-4-(4-nitrobenzyl)piperazine

1-(3-chlorobenzyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B5738472
M. Wt: 345.8 g/mol
InChI Key: KLMGNHPSJSGOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(4-nitrobenzyl)piperazine is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been investigated in different contexts.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-(4-nitrobenzyl)piperazine is complex and varies depending on the context in which it is used. As an MAO inhibitor, it works by blocking the activity of the enzyme, leading to an increase in the levels of neurotransmitters in the brain. As a ligand for receptors, it binds to the receptor and activates or inhibits its signaling pathways, leading to various physiological effects. As an anticancer agent, it induces apoptosis in cancer cells by various mechanisms, including DNA damage, cell cycle arrest, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorobenzyl)-4-(4-nitrobenzyl)piperazine are diverse and depend on the context in which it is used. As an MAO inhibitor, it can increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to various effects on mood, cognition, and behavior. As a ligand for receptors, it can modulate the activity of the receptor and its downstream signaling pathways, leading to various physiological effects such as vasodilation, bronchodilation, and changes in heart rate and blood pressure. As an anticancer agent, it can induce apoptosis in cancer cells, leading to cell death and inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorobenzyl)-4-(4-nitrobenzyl)piperazine in lab experiments include its potential applications in various fields such as neuroscience, pharmacology, and oncology. It is a well-studied compound that has been synthesized using various methods and has been shown to have diverse biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and side effects, its complex mechanism of action, and the need for further studies to elucidate its potential applications in different contexts.

Future Directions

There are several future directions for the study of 1-(3-chlorobenzyl)-4-(4-nitrobenzyl)piperazine. One direction is to further investigate its potential applications as an MAO inhibitor and its effects on neurotransmitter levels in the brain. Another direction is to study its potential applications as a ligand for various receptors and its effects on different physiological systems. Additionally, further studies are needed to elucidate its potential applications as an anticancer agent and its mechanisms of action in cancer cells. Finally, there is a need for further studies to investigate the potential toxicity and side effects of this compound and its potential applications in clinical settings.

Synthesis Methods

Several methods have been reported for the synthesis of 1-(3-chlorobenzyl)-4-(4-nitrobenzyl)piperazine. One of the most commonly used methods is the reaction between 1-(3-chlorobenzyl)piperazine and 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(4-nitrobenzyl)piperazine has been widely used in scientific research for its potential applications in various fields. It has been studied as a potential inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been investigated as a potential ligand for various receptors, including the serotonin 5-HT2A receptor and the dopamine D4 receptor. Additionally, it has been studied as a potential anticancer agent due to its cytotoxic properties.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-18(7-5-15)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMGNHPSJSGOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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